

Technical Guide: Olanzapine EP Impurity C Chemical Structure & Control[1]

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Compound of Interest

Compound Name: Chloromethyl olanzapinium

CAS No.: 735264-27-4

Cat. No.: B12768935

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Executive Summary & Identification

In the development and quality control of Olanzapine (an atypical antipsychotic), EP Impurity C represents a critical process-related impurity. Unlike oxidative degradants (such as the N-oxide, EP Impurity D), Impurity C is a reactive solvent adduct formed by the interaction of the active pharmaceutical ingredient (API) with dichloromethane (DCM).

Correct identification is paramount, as confusion with other polar impurities is common.

Chemical Identity

Parameter	Detail
Common Name	Olanzapine EP Impurity C
Chemical Name (IUPAC)	1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride
CAS Number	719300-59-1
Molecular Formula	C ₁₈ H ₂₂ Cl ₂ N ₄ S (Salt form) / C ₁₈ H ₂₂ ClN ₄ S ⁺ (Cation)
Molecular Weight	397.37 g/mol (Chloride salt)
Pharmacopeial Status	EP Impurity C; BP Impurity C
Structural Alert	Quaternary Ammonium Salt; Alkyl Chloride (Potential Genotoxin)

Chemical Structure & Characterization

The structure of EP Impurity C is characterized by the quaternization of the N-methyl nitrogen on the piperazine ring. This transforms the tertiary amine into a permanently charged quaternary ammonium center with an attached chloromethyl group.

Structural Elucidation[1][2][6]

- Core Scaffold: The thienobenzodiazepine tricyclic system remains intact.
- Modification Site: The distal nitrogen (N4) of the piperazine ring.
- Electronic Effect: The quaternary nitrogen creates a localized positive charge, significantly increasing the polarity (hydrophilicity) of the molecule compared to the parent Olanzapine. This drastically alters its retention behavior in Reverse Phase HPLC (RP-HPLC).[1]

Spectroscopic Signatures[1][7][8]

- Mass Spectrometry (LC-MS):
 - Olanzapine [M+H]⁺:m/z 313[1]

- Impurity C $[M]^+$:m/z ~361 (Cation). The mass shift is +48 Da (addition of $-CH_2Cl$) relative to the parent base mass.
- Note: You will observe the characteristic chlorine isotope pattern ($^{35}Cl/^{37}Cl$) in the mass spectrum.
- 1H -NMR:
 - A diagnostic singlet for the $-N^+(CH_3)(CH_2Cl)$ methylene protons appears downfield (typically δ 5.0–5.5 ppm) due to the electron-withdrawing effect of both the chlorine and the positive nitrogen.[1]

Formation Mechanism

The formation of EP Impurity C is a classic example of a Menshutkin reaction, where a tertiary amine (Olanzapine) acts as a nucleophile attacking a haloalkane (Dichloromethane).

Critical Process Parameters (CPPs)

- Solvent Choice: Exclusive to processes using Dichloromethane (DCM) for extraction or purification.
- Temperature: Reaction rate increases exponentially at reflux temperatures or during heated drying steps.
- Time: Prolonged hold times of the API in DCM solution.

Mechanism Diagram

The following diagram illustrates the nucleophilic attack of the piperazine nitrogen on the methylene carbon of DCM.



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Caption: Nucleophilic substitution pathway converting Olanzapine to the N-chloromethyl quaternary salt (Impurity C).

Analytical Control Strategy

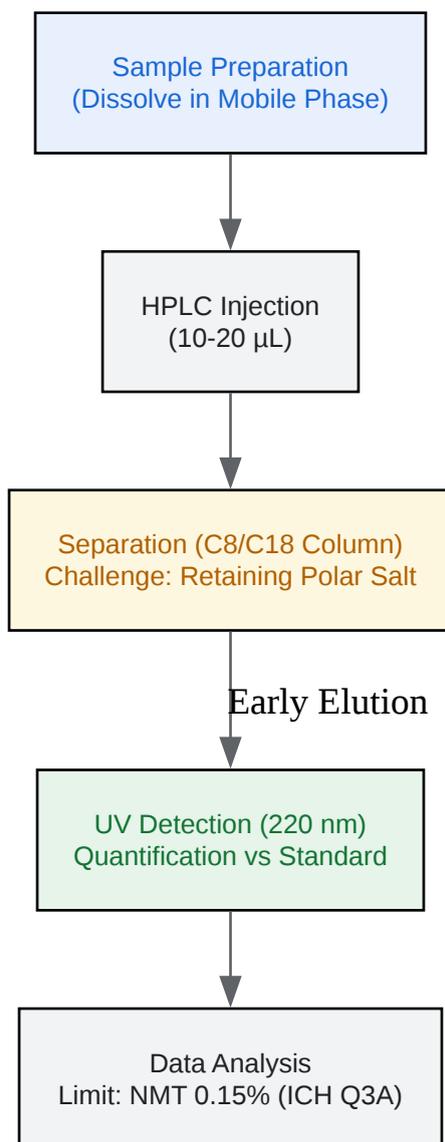
Due to its ionic nature, Impurity C elutes early in standard C18 RP-HPLC methods used for Olanzapine assay. It requires a specific method capable of retaining polar quaternary salts.

Recommended HPLC Methodology

To ensure separation from the solvent front and other polar degradants (like N-oxide), ion-pairing or specific buffer pH control is required.[1]

Parameter	Protocol Specification
Column	C8 or C18 (e.g., Inertsil C8-3 or Kromasil C18), 250 x 4.6 mm, 5 µm
Mobile Phase A	Phosphate Buffer (pH ~3.0 - 6.[1]0) + Ion Pair Reagent (Optional: SDS/Octanesulfonate)
Mobile Phase B	Acetonitrile (ACN) or Methanol
Mode	Gradient or Isocratic (e.g., Buffer:ACN 60:40)
Flow Rate	1.0 - 1.5 mL/min
Detection	UV @ 220 nm (Amide absorption) or 258 nm
Retention Order	Impurity C (Polar/Early) < Olanzapine (Parent) < Dimer/Late Eluters

Analytical Workflow Diagram



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Caption: Analytical workflow for the detection and quantification of polar Impurity C.

Safety & Regulatory Implications (E-E-A-T)

Expert Insight: The presence of the chloromethyl group (-CH₂Cl) attached to a nitrogen atom raises a structural alert for genotoxicity (alkylating potential).[1]

- ICH M7 Classification: This impurity must be assessed under ICH M7 guidelines. If positive in Ames testing (common for chloromethyl ammonium salts), it must be controlled to the

Threshold of Toxicological Concern (TTC) levels, typically much lower than standard impurities.

- Control Strategy: The most effective control is avoidance.
 - Replace DCM with non-reactive solvents (e.g., Toluene, Ethyl Acetate) in the final crystallization steps.
 - If DCM is mandatory, strictly control temperature (<30°C) and minimize hold times.

References

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